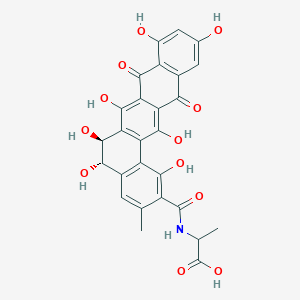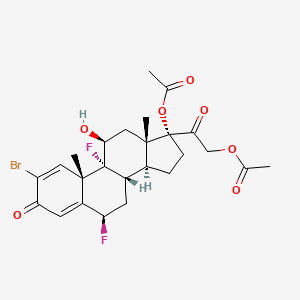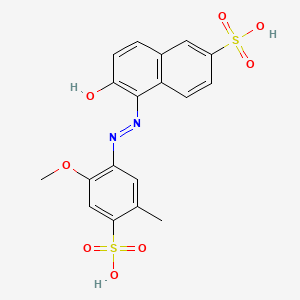
TJP6T3TJP4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonic acid, known by its Unique Ingredient Identifier TJP6T3TJP4, is a synthetic organic compound. It is characterized by its complex structure, which includes naphthalene and sulfonic acid groups. This compound is often used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonic acid typically involves diazotization and coupling reactions. The process begins with the diazotization of 2-methoxy-5-methyl-4-sulfonatophenylamine, followed by coupling with 6-hydroxy-2-naphthalenesulfonic acid under acidic conditions. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring high purity and efficiency .
化学反応の分析
Types of Reactions
6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes and pigments for textiles and plastics
作用機序
The compound exerts its effects primarily through its ability to interact with biological molecules. The sulfonic acid groups enhance its solubility in water, allowing it to penetrate biological membranes. The azo group can undergo reduction in vivo, leading to the formation of active metabolites that interact with cellular targets. These interactions can disrupt cellular processes, making the compound useful in various therapeutic applications .
類似化合物との比較
Similar Compounds
- 6-hydroxy-5-[(2-methoxy-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonic acid
- 5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]-2-naphthalenesulfonic acid
- 6-hydroxy-2-naphthalenesulfonic acid
Uniqueness
6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
特性
CAS番号 |
149440-01-7 |
|---|---|
分子式 |
C18H16N2O8S2 |
分子量 |
452.5 g/mol |
IUPAC名 |
6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C18H16N2O8S2/c1-10-7-14(16(28-2)9-17(10)30(25,26)27)19-20-18-13-5-4-12(29(22,23)24)8-11(13)3-6-15(18)21/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27) |
InChIキー |
UQWIHFJXDRNUDP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O |
正規SMILES |
CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O |
Color/Form |
Dark red powde |
melting_point |
300 °C[US EPA; High Production Volume (HPV) Challenge Program. The HPV voluntary challenge chemical list. Robust summaries and test plans. 2-Naphthalenesulfonic acid, 6-hydroxy-5- |
Key on ui other cas no. |
149440-01-7 25956-17-6 |
溶解性 |
In water, 2.25X10+5 mg/L at 25 °C In 50% alcohol, 1.3% Solubility at 25 °C: in ethanol, 0.001 g/100 mL; in glycerol, 3.0 g/100 mL; in propylene glycol, 1.5 g/100 mL |
同義語 |
Allura Red AC Dye C.I. 16035 F D and C red #40 FD and C red no. 40 R-40 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


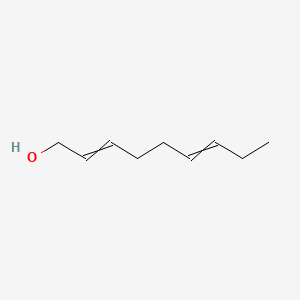
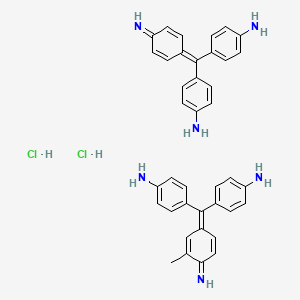
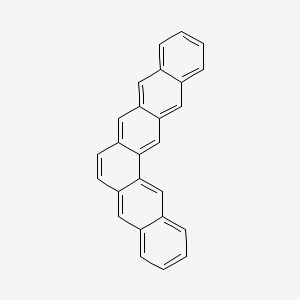
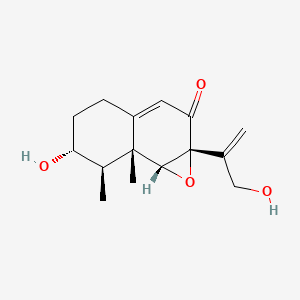
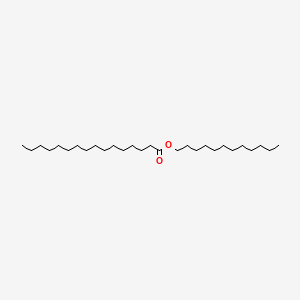
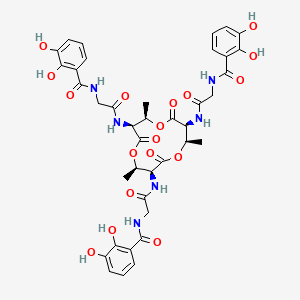
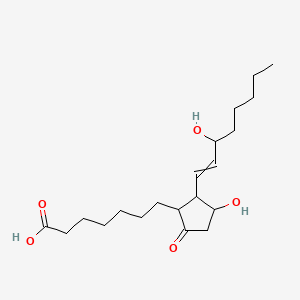
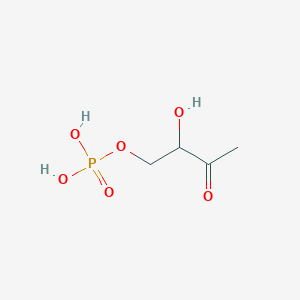
![Benzeneethanol, alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenyl-](/img/structure/B1213203.png)
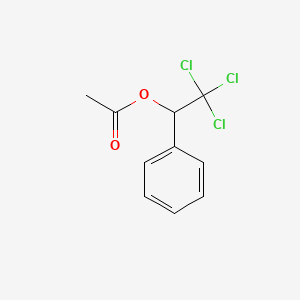
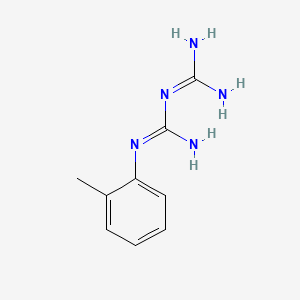
![7-Oxabicyclo[2.2.1]heptane](/img/structure/B1213206.png)
